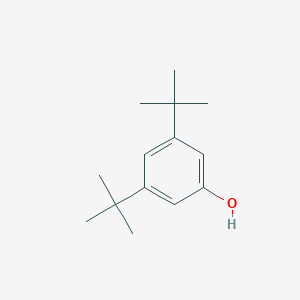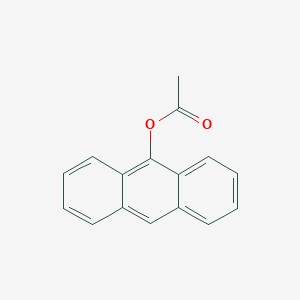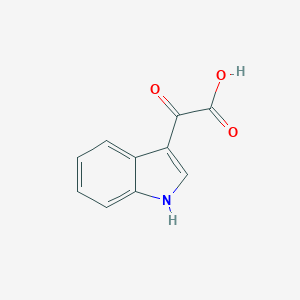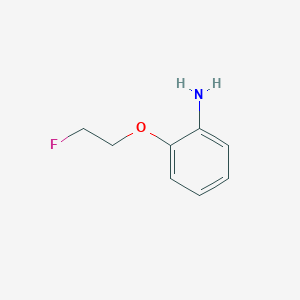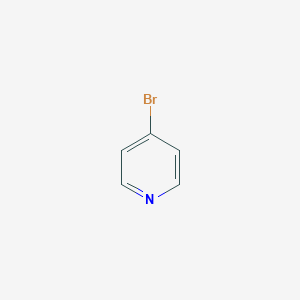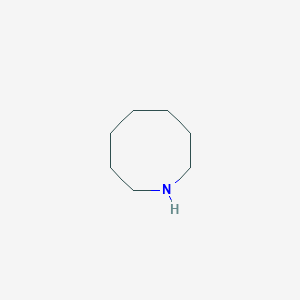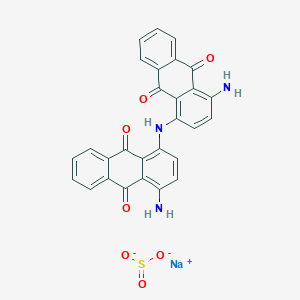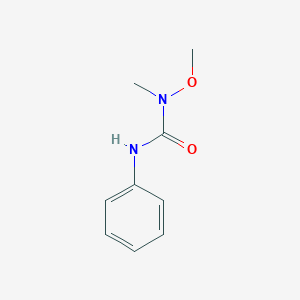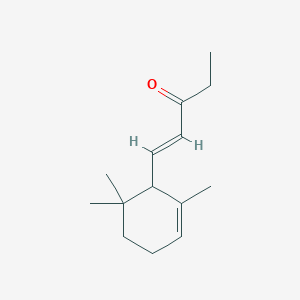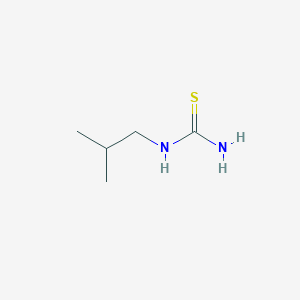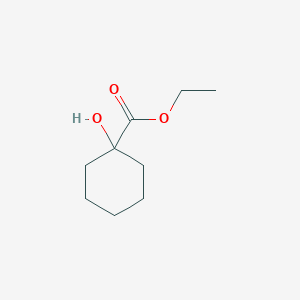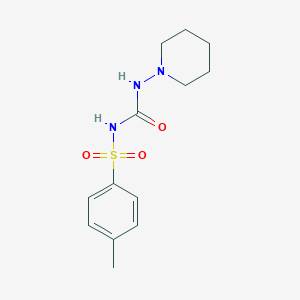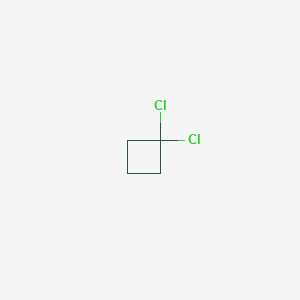
1,1-Dichlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorocyclobutane is a chemical compound that belongs to the family of chlorocyclobutanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1,1-Dichlorocyclobutane is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can cause changes in the structure and function of the molecule, which can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,1-Dichlorocyclobutane are not well studied. However, it is believed to have toxic effects on the liver and kidneys. It may also have mutagenic and carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dichlorocyclobutane in lab experiments is its ability to act as an alkylating agent. This can be useful in developing new drugs and pharmaceuticals. However, its toxic effects on the liver and kidneys make it a challenging compound to work with in lab experiments.
Orientations Futures
There are several future directions for research on 1,1-Dichlorocyclobutane. One area of interest is its potential use in the development of new drugs and pharmaceuticals. Another area of interest is its mechanism of action and how it interacts with other molecules in the body. Further research is also needed to understand its toxic effects on the liver and kidneys and how these effects can be mitigated.
Conclusion:
1,1-Dichlorocyclobutane is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. While it has potential advantages in lab experiments, its toxic effects on the liver and kidneys make it a challenging compound to work with. Further research is needed to fully understand its mechanism of action and potential uses in drug development.
Méthodes De Synthèse
1,1-Dichlorocyclobutane is synthesized through a process called the Barton reaction. The reaction involves the use of an ultraviolet light source and a photosensitizer to generate cyclobutanone and chlorine gas. The cyclobutanone is then reduced using lithium aluminum hydride to produce 1,1-Dichlorocyclobutane.
Applications De Recherche Scientifique
1,1-Dichlorocyclobutane is used in various scientific research applications. One of its primary uses is in the synthesis of other chemical compounds. It is also used as a solvent in organic chemistry reactions. In addition, it is used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1506-77-0 |
|---|---|
Nom du produit |
1,1-Dichlorocyclobutane |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
Clé InChI |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
SMILES canonique |
C1CC(C1)(Cl)Cl |
Synonymes |
1,1-Dichlorocyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



